2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride
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Overview
Description
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride typically involves the chloromethylation of a thiazole derivative followed by acylation. One common method includes the reaction of 2-chloromethyl-1,3-thiazole with N,N-dimethylacetamide in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide . This method is efficient and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Agriculture: Used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Investigated for its role in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1,3-thiazole hydrochloride
- 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid
- 2,4-disubstituted arylthiazoles
Uniqueness
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride is unique due to its specific structural features that confer distinct reactivity and bioactivity. Compared to similar compounds, it may offer enhanced efficacy or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS.ClH/c1-11(2)8(12)3-7-10-6(4-9)5-13-7;/h5H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOBOIONDKDYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=NC(=CS1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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